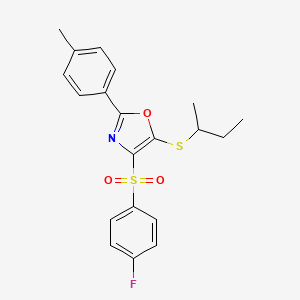

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole, also known as BAY 41-2272, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have various biochemical and physiological effects.

Scientific Research Applications

Oxazole Scaffold in Therapeutic Agents

The oxazole ring, a five-membered heterocyclic system containing oxygen and nitrogen, is found in a variety of pharmacologically active compounds. These include anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. Research has highlighted the therapeutic potential of oxazole derivatives, both natural and synthetic, across a broad spectrum of pharmacological profiles. Due to the flexibility in substitution at three positions on the oxazole ring, these derivatives have been extensively studied for their effectiveness in treating various diseases. Their pharmacological actions are primarily mediated through interactions with enzymes or receptors associated with specific diseases, making oxazoles an attractive scaffold for developing new therapeutic agents (Kaur et al., 2018).

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include compounds with perfluoroalkyl moieties, have widespread industrial and commercial uses. Their degradation in the environment, through both abiotic and microbial processes, can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). These degradation products are persistent and have raised concerns due to their toxicological profiles. Understanding the environmental fate and degradation pathways of these chemicals is crucial for evaluating their impact and managing their use and disposal (Liu & Mejia Avendaño, 2013).

Corrosion Inhibition of Copper

The use of tolyltriazole, a related heterocyclic compound, as a corrosion inhibitor for copper and brass in various environments demonstrates the chemical versatility of heterocycles like oxazoles. Although not directly about oxazoles, this application underscores the broader relevance of heterocyclic compounds in industrial applications, including their potential roles in protecting metals from corrosion (Walker, 1976).

Antioxidant Activity and Environmental Remediation

The oxazolone scaffold, a variant of the oxazole ring, has been studied for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds, derived from oxazoles, illustrate the potential for developing new therapeutic agents based on their antioxidant activities. Additionally, the enzymatic remediation of organic pollutants, a process in which enzymes degrade or transform recalcitrant compounds in wastewater, highlights the environmental applications of compounds that can act as redox mediators. This suggests potential research avenues for oxazole derivatives in environmental science (Kushwaha & Kushwaha, 2021; Husain & Husain, 2007).

properties

IUPAC Name |

5-butan-2-ylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S2/c1-4-14(3)26-20-19(27(23,24)17-11-9-16(21)10-12-17)22-18(25-20)15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBGFSMDBKKLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2629675.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2629676.png)

![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)

![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)

![N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2629690.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2629694.png)